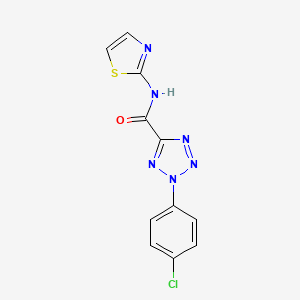

2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

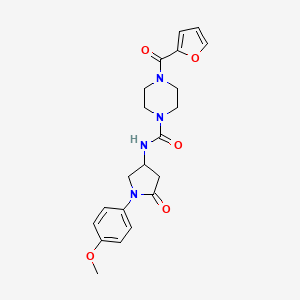

2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H7ClN6OS and its molecular weight is 306.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Compounds with structural similarities to "2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide" have been synthesized and evaluated for their potential biological activities. For instance, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives were synthesized and assessed for their antimicrobial activities. Some derivatives exhibited significant inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of tetrazole and thiazole derivatives for anticancer activity. Novel thiazole-5-carboxamide derivatives, including those with structural features similar to "this compound," have been synthesized and tested against various cancer cell lines. Some derivatives showed promising anticancer activity, highlighting their potential in cancer research (Cai et al., 2016).

Antitumor and Antioxidant Activities

Research has extended to the synthesis of heterocyclic aryl monoazo organic compounds, including derivatives of thiazole, for their antitumor and antioxidant activities. These compounds have shown efficacy in dyeing polyester fibers, which could be utilized in sterile and biological active fabrics for various life applications. Their in vitro screening demonstrated significant antitumor activity against specific carcinoma cell lines and antimicrobial activity against pathogenic bacteria and fungi (Khalifa et al., 2015).

Quantum Chemical Studies

The corrosion inhibition performances of thiazole derivatives on iron metal have been predicted through density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insight into the molecular interactions and efficiency of these compounds in protecting metal surfaces from corrosion, showcasing their potential in materials science (Kaya et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is the histone acetyltransferase (HAT) . HATs are enzymes that acetylate conserved lysine amino acids on histone proteins by transferring an acetyl group from acetyl CoA to form ε-N-acetyl lysine . This modification is a key part of the regulation of gene expression .

Mode of Action

This compound acts as an inhibitor of HAT . By inhibiting HAT, the compound prevents the acetylation of histones, which can affect the structure of the chromatin and thus regulate gene expression . This can lead to changes in the transcriptional activity of genes .

Biochemical Pathways

The inhibition of HAT can affect multiple biochemical pathways. For instance, it can impact the type III secretion system (T3SS) in Gram-negative bacteria . The T3SS is used by bacteria to inject effector proteins into the cytosol of a host organism . These effector proteins can manipulate host cell processes to the advantage of the bacteria .

Result of Action

The inhibition of HAT and the subsequent effects on gene expression can have a variety of cellular effects. For instance, in the context of bacterial infection, inhibiting the T3SS can prevent the bacteria from effectively manipulating host cell processes . This could potentially render the bacteria harmless and allow the host’s immune system to clear the infection .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN6OS/c12-7-1-3-8(4-2-7)18-16-9(15-17-18)10(19)14-11-13-5-6-20-11/h1-6H,(H,13,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFUHKATRUYOGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2479255.png)

![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)

![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2479269.png)

![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2479272.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2479275.png)